molecular formula C11H14O2 B13959465 Benzenemethanol, alpha,alpha-dimethyl-, acetate CAS No. 3425-72-7

Benzenemethanol, alpha,alpha-dimethyl-, acetate

Cat. No.: B13959465
CAS No.: 3425-72-7
M. Wt: 178.23 g/mol
InChI Key: XPMMKIYJJWQFOR-UHFFFAOYSA-N
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Description

Chemical Identity: Benzenemethanol, alpha,alpha-dimethyl-, acetate (CAS 3425-72-7), also known as benzyldimethylcarbinyl acetate, is an aromatic ester with the molecular formula C₁₂H₁₆O₂ (molar mass: 192.25 g/mol). Its structure features a benzene ring attached to a dimethyl-substituted ethanol moiety esterified with acetic acid .

Synonyms: Key synonyms include dimethylbenzylcarbinyl acetate, α,α-dimethylphenethyl acetate, and benzyldimethylcarbinol acetate .

Physicochemical Properties:
Calculated properties using Joback and Crippen methods include:

  • ΔfG° (Gibbs free energy): -87.80 kJ/mol
  • logPoct/wat (log octanol-water partition coefficient): 3.11
  • Critical temperature (Tc): 689.30 K
  • Viscosity (η): 0.001–0.003 Pa·s (temperature-dependent) .

Applications: The compound is utilized in fragrance formulations due to its floral and fruity notes . Its stability and low aquatic toxicity make it suitable for industrial applications .

Properties

CAS No.

3425-72-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-phenylpropan-2-yl acetate

InChI

InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

XPMMKIYJJWQFOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

3 Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Advantages References
1. Synthesis of alpha,alpha-dimethylbenzyl alcohol Catalytic oxidation of olefin with cumene hydroperoxide Ti-based catalysts, 0–150 °C, 0.1–10 MPa, inert solvent High yield, industrial scale, environmentally friendly
2. Esterification to acetate Fischer esterification or acylation Acetic acid or acylating agents, acid catalyst, 50–100 °C Classical, well-established, high purity product General organic synthesis
3. Alternative olefin + formic acid route Acid-catalyzed addition and saponification 2-methyl-1-phenyl-2-propene, formic acid, sulfuric acid, alcohol solvent, 5–50 °C Mild conditions, good yields

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzenemethanol, alpha,alpha-dimethyl-, acetate, also known as dimethyl benzyl carbinyl acetate (DMBCA), is a chemical compound with a variety of applications, notably in the flavor and fragrance industries .

Chemical and Physical Properties
Dimethyl benzyl acetate is a colorless, oily, transparent liquid that emits a sweet, floral, and fruity aroma . It has a melting point between 29 and 30°C and a boiling point of 250°C . The flash point is 100°C, with a refractive index ranging from 1.4910 to 1.4950 and a density of approximately 0.998 . It is soluble in ethanol, most non-volatile and mineral oils, and slightly soluble in propylene glycol, but insoluble in glycerol and water .

Applications

Flavoring Agent
Dimethyl benzyl acetate is used as an edible flavor, particularly in pear, cherry, and strawberry flavorings . It is approved as an edible flavor under GB 2760-96 .

Fragrance Ingredient
This compound is utilized in the fragrance industry for a variety of cosmetic, soap, and food flavor applications . It enhances the head and body notes in floral fragrances such as hyacinth, magnolia, clove, and lily .

Household and Cosmetic Products
Dimethyl phenethyl acetate is found in numerous consumer products . It is used as a fragrance and odor agent in cosmetics, household products, and various personal care items . The Cosmetic Fragrance and Flavor Ingredient Right to Know Act of 2020 mandates the reporting of fragrance allergens like dimethyl phenethyl acetate if they exceed certain concentration thresholds in cosmetic products . Specifically, they must be reported if they are present at or above 0.01% (100 parts per million) in rinse-off products or at or above 0.001% (10 parts per million) in leave-on products .

Safety Considerations

Mechanism of Action

The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzenemethanol, alpha-methyl-, acetate (CAS 93-92-5)

Structural Difference :
This compound has a single methyl group on the benzylic carbon instead of two. Molecular formula: C₁₀H₁₂O₂ (molar mass: 164.20 g/mol).

Properties :

  • Boiling Point : 214°C (experimental)
  • Solubility: Miscible in ethanol and oils; insoluble in water .
  • Odor Profile : Strong floral (gardenia-like) scent, making it a key ingredient in perfumes .

Reactivity :
Undergoes acid-catalyzed hydrolysis to yield styrene and acetic acid, with a reaction rate constant k = 1.82 × 10⁻³ s⁻¹ at 25°C .

Key Distinction :
The absence of a second methyl group reduces steric hindrance, leading to higher volatility compared to the alpha,alpha-dimethyl derivative .

Benzhydryl Acetate (CAS 954-67-6)

Structural Difference :
Features two phenyl groups on the benzylic carbon. Molecular formula: C₁₅H₁₄O₂ (molar mass: 226.27 g/mol) .

Properties :

  • logPoct/wat : 3.89 (higher lipophilicity than alpha,alpha-dimethyl derivative)
  • Applications : Used as a UV stabilizer and plasticizer due to its bulky structure and resistance to thermal degradation .

Reactivity :
Slower hydrolysis kinetics due to steric shielding from the diphenylmethyl group .

Benzenemethanol, 4-chloro-alpha-methyl-, acetate (CAS 19759-40-1)

Structural Difference :
Contains a chlorine substituent on the benzene ring and a single methyl group on the benzylic carbon.

Reactivity: Decomposes into 4-chlorostyrene and acetic acid with a rate constant k = 1.55 × 10⁻³ s⁻¹, slightly slower than the non-chlorinated analog .

Applications :
Primarily used in agrochemicals and pharmaceuticals for its electron-withdrawing chlorine group, which enhances chemical stability .

Data Tables

Table 1: Physicochemical Comparison

Property Benzenemethanol, alpha,alpha-dimethyl-, acetate Benzenemethanol, alpha-methyl-, acetate Benzhydryl Acetate
CAS No. 3425-72-7 93-92-5 954-67-6
Molar Mass (g/mol) 192.25 164.20 226.27
Boiling Point (°C) Not reported (calc. Tc = 689 K) 214 Not reported
logPoct/wat 3.11 2.5 3.89
Solubility in Water Insoluble Insoluble Insoluble

Table 2: Hydrolysis Kinetics (Acid-Catalyzed Decomposition)

Compound Rate Constant (k, 25°C) Major Products
Benzenemethanol, alpha-methyl-, acetate 1.82 × 10⁻³ s⁻¹ Styrene + Acetic acid
Benzenemethanol, 4-chloro-alpha-methyl-, acetate 1.55 × 10⁻³ s⁻¹ 4-Chlorostyrene + Acetic acid

Key Findings and Industrial Relevance

  • Steric Effects: The alpha,alpha-dimethyl derivative exhibits greater hydrolytic stability than mono-methyl or non-methylated analogs due to steric hindrance .
  • Toxicity Profile : All compared compounds show low acute aquatic toxicity, but benzhydryl acetate’s higher lipophilicity may pose bioaccumulation risks .
  • Market Applications :
    • Alpha,alpha-dimethyl derivative: Fragrances and low-toxicity solvents .
    • Alpha-methyl derivative: Perfumery and flavoring .
    • Benzhydryl acetate: Specialty polymers and UV stabilizers .

Biological Activity

Benzenemethanol, alpha,alpha-dimethyl-, acetate (commonly known as α,α-dimethylbenzyl acetate ) is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2} and a molecular weight of approximately 178.23 g/mol. This compound is a derivative of benzenemethanol and is used in various applications, including fragrance and flavoring agents. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

  • IUPAC Name : this compound
  • CAS Number : 617-94-7
  • Molecular Weight : 178.23 g/mol
  • Structure : The chemical structure includes a benzene ring attached to a dimethylated carbon chain with an acetate group.

Biological Activity Overview

The biological activity of α,α-dimethylbenzyl acetate can be classified into several categories:

  • Antimicrobial Activity
    • Studies have demonstrated that certain aromatic compounds exhibit antimicrobial properties. The presence of the benzene ring in α,α-dimethylbenzyl acetate may contribute to its efficacy against various pathogens.
    • A comparative study on essential oils highlighted that compounds with similar structures showed significant antibacterial and antifungal activities .
  • Antioxidant Properties
    • Antioxidant activity is critical in preventing oxidative stress-related diseases. Research indicates that compounds with alkyl groups can effectively scavenge free radicals.
    • The antioxidant capacity of α,α-dimethylbenzyl acetate has not been extensively studied; however, related compounds have shown promising results in capturing reactive oxygen species (ROS) .
  • Genotoxicity and Safety Profile
    • Genotoxicity tests for α,α-dimethylbenzyl acetate have shown mostly negative results in various assays, indicating a low risk for mutagenic effects .
    • Long-term studies suggest no significant carcinogenic effects when administered at controlled doses .

Case Study 1: Antimicrobial Efficacy

A study by MDPI explored the antimicrobial properties of essential oils, revealing that compounds similar to α,α-dimethylbenzyl acetate demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in food preservation and therapeutic applications.

Case Study 2: Antioxidant Activity Assessment

Research conducted on essential oil constituents revealed that molecules like α,α-dimethylbenzyl acetate could enhance the antioxidant activity of other compounds when combined. This synergistic effect suggests potential applications in dietary supplements aimed at reducing oxidative stress .

Data Table: Summary of Biological Activities

Biological ActivityFindings
AntimicrobialEffective against various pathogens; potential use in food preservation
AntioxidantMay enhance antioxidant activity when combined with other compounds
GenotoxicityMostly negative results in genotoxicity assays; low risk for mutagenicity
CarcinogenicityNo significant carcinogenic effects observed in long-term studies

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